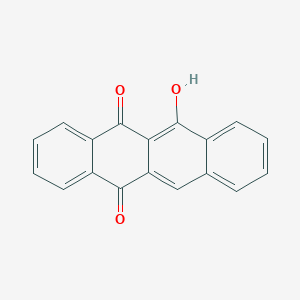
1-ethyl-2-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-2-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide, also known as EMQ, is a synthetic compound with potent biological properties. EMQ belongs to the quinolone class of compounds, which are known for their antibacterial and antiviral activities. In recent years, EMQ has gained attention due to its potential applications in scientific research.
作用机制
The mechanism of action of 1-ethyl-2-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide is not fully understood, but it is believed to involve the intercalation of the compound into DNA. This intercalation can cause structural changes in the DNA molecule, leading to DNA damage and subsequent cellular responses. This compound has also been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its DNA-binding properties, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the activation of the p53 tumor suppressor pathway. This compound has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
1-ethyl-2-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also fluorescent, allowing for easy visualization and quantification of its effects. However, this compound can be toxic at high concentrations, and its effects on non-target cells and organisms are not well understood. Careful consideration should be given to the concentration and duration of this compound exposure in laboratory experiments.
未来方向
There are several potential future directions for research on 1-ethyl-2-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be used to study a variety of cellular processes, including DNA damage and repair, protein-protein interactions, and enzyme activity. Another area of interest is the development of new antimicrobial agents based on the structure of this compound. These agents could be used to combat the growing problem of antibiotic resistance in bacteria and viruses.
In conclusion, this compound is a synthetic compound with potent biological properties that has gained attention in recent years due to its potential applications in scientific research. Its ability to bind to damaged DNA and emit a fluorescent signal makes it a valuable tool for studying a variety of cellular processes. However, careful consideration should be given to its potential toxicity and effects on non-target cells and organisms. Future research on this compound could lead to the development of new fluorescent probes and antimicrobial agents with important applications in medicine and biotechnology.
合成方法
1-ethyl-2-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide can be synthesized using a variety of methods. One common method involves the condensation of 4-methylacetanilide and ethyl acetoacetate, followed by cyclization and subsequent reaction with methyl iodide. Another method involves the reaction of 4-methylacetanilide and ethyl cyanoacetate, followed by cyclization and reaction with methyl iodide. These methods have been optimized for high yield and purity of this compound.
科学研究应用
1-ethyl-2-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide has been shown to have a wide range of applications in scientific research. One of its primary uses is as a fluorescent probe for the detection of DNA damage. This compound can bind to damaged DNA and emit a fluorescent signal, allowing for the visualization and quantification of DNA damage. This method has been used in a variety of studies, including the evaluation of DNA damage in cancer cells and the assessment of environmental genotoxicity.
属性
IUPAC Name |
1-ethyl-2-methyl-N-(4-methylphenyl)-4-oxoquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-4-22-14(3)11-19(23)17-12-15(7-10-18(17)22)20(24)21-16-8-5-13(2)6-9-16/h5-12H,4H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKQHMXPENABAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5083626.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083631.png)
![1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5083639.png)
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5083643.png)

![(3'R*,4'R*)-1'-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5083655.png)
![1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B5083657.png)
![3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5083666.png)
![1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5083690.png)
![3-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N-diethyl-N-methyl-1-butanaminium iodide](/img/structure/B5083696.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5083703.png)
